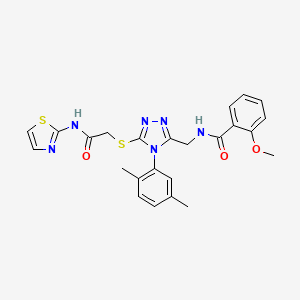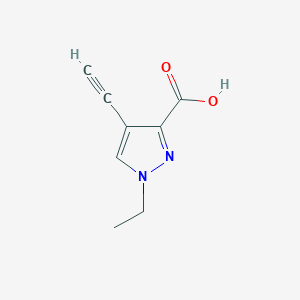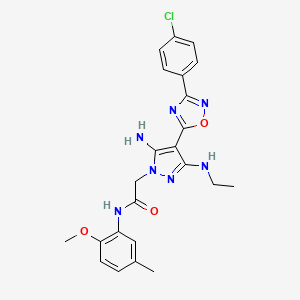
2-Methoxy-1-(oxan-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-1-(oxan-3-yl)ethan-1-amine, also known as Moxadil, is a chemical compound that belongs to the family of amines. It is a synthetic compound that has been developed for scientific research purposes. Moxadil has shown potential in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
Catalytic Applications
Palladium(II) Complexes in Olefin Methoxycarbonylation : The compound 2-methoxy-1-(oxan-3-yl)ethan-1-amine has been used in forming palladium(II) complexes which act as catalysts for the methoxycarbonylation of olefins. These complexes efficiently convert higher olefins to linear and branched esters, demonstrating their potential in industrial applications (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Nickel(II) Complexes in Ethylene Oligomerization : Nickel(II) complexes derived from 2-methoxy-1-(oxan-3-yl)ethan-1-amine have shown effectiveness as catalysts in ethylene oligomerization. These complexes can produce ethylene dimers, trimers, and tetramers, showcasing their utility in polymer chemistry (Nyamato, Ojwach, & Akerman, 2016).
Selective Ethylene Dimerization Catalysts : Similar to its use in nickel(II) complexes, this compound has been instrumental in forming palladium(II) complexes that exhibit high catalytic activities in ethylene dimerization. These findings provide valuable insights into the design of efficient and selective catalysts (Nyamato, Ojwach, & Akerman, 2015).
Synthesis and Modification
- Silica Supported Nickel Amination : The amination of alcohols using silica supported nickel, which involves 2-methoxy-1-(oxan-3-yl)ethan-1-amine, is significant for the production of amino alcohols. This method highlights the compound's role in facilitating the synthesis of important organic intermediates (Bassili & Baiker, 1990).
Pharmaceutical Research
Receptor Selectivity Improvement : Research has shown that replacing the 2-methoxy substituent of this compound improves selectivity for certain receptors over others. This modification is crucial in the development of more targeted pharmaceuticals (Del Bello et al., 2017).
Amine Compounds in Hydrogel Modification : 2-Methoxy-1-(oxan-3-yl)ethan-1-amine, as a part of amine compounds, has been used in modifying polyvinyl alcohol/acrylic acid hydrogels. These hydrogels have potential applications in medical fields, such as in drug delivery systems (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-methoxy-1-(oxan-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-6-8(9)7-3-2-4-11-5-7/h7-8H,2-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIHOAIKFOTNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CCCOC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(oxan-3-yl)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)






![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)


![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)

